molecular formula C10H16ClNO B2658399 (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride CAS No. 2089246-06-8

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride

Cat. No.: B2658399
CAS No.: 2089246-06-8
M. Wt: 201.69
InChI Key: TZRXKFUTELPFRI-QRPNPIFTSA-N
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Description

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with a methoxyphenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The first step involves the condensation of 2-methoxybenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Salt Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the imine intermediate.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Resolution: Utilizing automated systems for chiral resolution to increase throughput and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: The methoxy group and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXKFUTELPFRI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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